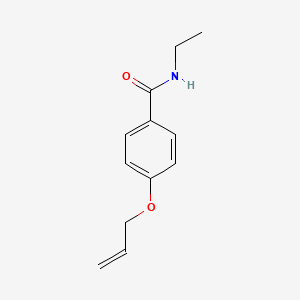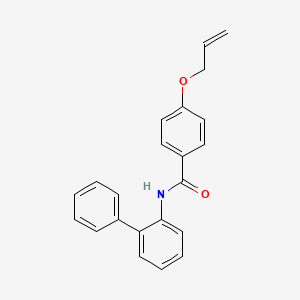![molecular formula C15H24ClNO3 B4398949 4-[2-(3-isopropoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4398949.png)
4-[2-(3-isopropoxyphenoxy)ethyl]morpholine hydrochloride
Overview
Description
4-[2-(3-isopropoxyphenoxy)ethyl]morpholine hydrochloride, also known as IPEM, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. IPEM belongs to the class of compounds known as beta-adrenergic receptor agonists, which are commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). In
Mechanism of Action
4-[2-(3-isopropoxyphenoxy)ethyl]morpholine hydrochloride works by binding to the beta-adrenergic receptors in the lungs, which are responsible for regulating the smooth muscle tone of the airways. When this compound binds to these receptors, it activates a signaling pathway that leads to the relaxation of the smooth muscle, resulting in bronchodilation and improved airflow. This mechanism of action is similar to that of other beta-adrenergic receptor agonists such as albuterol and salmeterol.
Biochemical and Physiological Effects
In addition to its bronchodilatory effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to increase the production of cyclic adenosine monophosphate (cAMP) in lung cells, which is a key signaling molecule involved in the regulation of smooth muscle tone. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of respiratory diseases.
Advantages and Limitations for Lab Experiments
One advantage of 4-[2-(3-isopropoxyphenoxy)ethyl]morpholine hydrochloride for lab experiments is that it is a relatively simple compound to synthesize, making it readily available for research purposes. Additionally, this compound has been extensively studied in animal models and in vitro systems, which means that there is a wealth of data available on its pharmacological effects. However, one limitation of this compound is that it has not yet been extensively studied in human clinical trials, which means that its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several potential future directions for research on 4-[2-(3-isopropoxyphenoxy)ethyl]morpholine hydrochloride. One area of interest is the development of new drugs based on the structure of this compound for the treatment of respiratory diseases. Another potential direction is the investigation of the anti-inflammatory effects of this compound and its potential use in the treatment of other inflammatory conditions. Finally, further research is needed to fully understand the safety and efficacy of this compound in humans, which may require additional clinical trials.
Conclusion
In conclusion, this compound is a chemical compound with significant potential as a therapeutic agent for the treatment of respiratory diseases. Its bronchodilatory effects, anti-inflammatory properties, and simple synthesis method make it an attractive candidate for further research. While there are still limitations to our understanding of this compound, future research may lead to the development of new drugs and therapies that could improve the lives of patients with respiratory diseases.
Scientific Research Applications
4-[2-(3-isopropoxyphenoxy)ethyl]morpholine hydrochloride has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One of the main applications of this compound is in the treatment of respiratory diseases such as asthma and COPD. This compound acts as a beta-adrenergic receptor agonist, which means that it activates the beta receptors in the lungs, leading to bronchodilation and improved airflow. This makes this compound a potential candidate for the development of new drugs for respiratory diseases.
properties
IUPAC Name |
4-[2-(3-propan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-13(2)19-15-5-3-4-14(12-15)18-11-8-16-6-9-17-10-7-16;/h3-5,12-13H,6-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEFFUGRROILGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)OCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4398870.png)

![1-methyl-4-[3-(3-propoxyphenoxy)propyl]piperazine hydrochloride](/img/structure/B4398885.png)
amine hydrochloride](/img/structure/B4398893.png)
![2-[(2-hydroxyethyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4398906.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B4398921.png)

![N-[4-(2-methyl-1-piperidinyl)phenyl]nicotinamide](/img/structure/B4398939.png)
![3-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4398945.png)
![4-(allyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4398954.png)
![1-methyl-4-(2-{2-[(4-methylphenyl)thio]ethoxy}ethyl)piperazine hydrochloride](/img/structure/B4398963.png)
![3-{[(3-fluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4398971.png)

